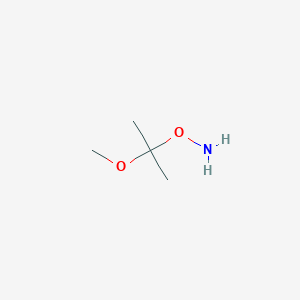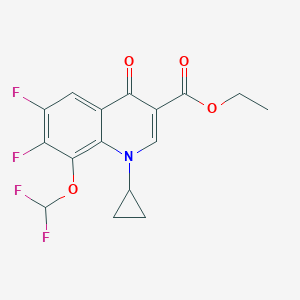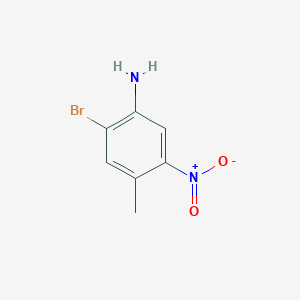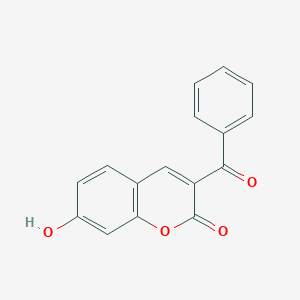![molecular formula C11H10ClFN4 B174361 6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine CAS No. 112088-63-8](/img/structure/B174361.png)
6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-024322 and is a potent inhibitor of the protein kinase CK2.
Wirkmechanismus
The mechanism of action of 6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine involves the inhibition of the protein kinase CK2. This compound binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to target proteins, thereby inhibiting the activity of CK2. This inhibition of CK2 activity has been shown to have various effects on cellular processes such as cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine have been extensively studied. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been studied for its potential applications in neurodegenerative diseases, as CK2 is involved in the regulation of neuronal survival and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine in lab experiments include its potent inhibition of CK2, its ability to induce apoptosis in cancer cells, and its potential applications in various fields of scientific research. However, there are also limitations to using this compound in lab experiments. One limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, as it has been shown to have cytotoxic effects on some non-cancerous cells.
Zukünftige Richtungen
There are many future directions for the study of 6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine. One direction is the further study of its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is the study of its potential applications in neurodegenerative diseases, as CK2 is involved in the regulation of neuronal survival and differentiation. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of 6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine is an area of future research.
Synthesemethoden
The synthesis method of 6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine involves the reaction of 6-chloro-4,5-diaminopyrimidine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. This compound has been studied for its potential applications in cancer research, as CK2 is overexpressed in many types of cancer cells.
Eigenschaften
CAS-Nummer |
112088-63-8 |
|---|---|
Produktname |
6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine |
Molekularformel |
C11H10ClFN4 |
Molekulargewicht |
252.67 g/mol |
IUPAC-Name |
6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H10ClFN4/c12-10-9(14)11(17-6-16-10)15-5-7-1-3-8(13)4-2-7/h1-4,6H,5,14H2,(H,15,16,17) |
InChI-Schlüssel |
STBSFEKLHDFFRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC2=C(C(=NC=N2)Cl)N)F |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=C(C(=NC=N2)Cl)N)F |
Synonyme |
6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)
![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)







